molecular formula C40H41N13O7 B8103578 PROTAC CDK2/9 Degrader-1

PROTAC CDK2/9 Degrader-1

Cat. No.: B8103578
M. Wt: 815.8 g/mol
InChI Key: BRYMZSSAIDEFEM-UHFFFAOYSA-N
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Description

PROTAC CDK2/9 Degrader-1 is a potent dual degrader targeting cyclin-dependent kinase 2 (CDK2) and cyclin-dependent kinase 9 (CDK9). This compound is part of the proteolysis-targeting chimera (PROTAC) class, which leverages the ubiquitin-proteasome system to selectively degrade target proteins. This compound has shown significant potential in inhibiting the proliferation of cancer cells, particularly in prostate cancer .

Preparation Methods

The synthesis of PROTAC CDK2/9 Degrader-1 involves the conjugation of a CDK inhibitor with a cereblon ligand. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

PROTAC CDK2/9 Degrader-1 undergoes several types of chemical reactions:

    Oxidation: This compound can undergo oxidation reactions, particularly at the linker region.

    Reduction: Reduction reactions can occur at the functional groups present in the CDK inhibitor and cereblon ligand.

    Substitution: Substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. Major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound .

Scientific Research Applications

PROTAC CDK2/9 Degrader-1 has a wide range of scientific research applications:

Mechanism of Action

PROTAC CDK2/9 Degrader-1 exerts its effects by inducing the degradation of CDK2 and CDK9. The mechanism involves the formation of a ternary complex between the CDK inhibitor, the cereblon E3 ubiquitin ligase, and the target CDKs. This complex facilitates the ubiquitination and subsequent proteasomal degradation of CDK2 and CDK9. By degrading these kinases, this compound effectively blocks the cell cycle in the S and G2/M phases, thereby inhibiting cell proliferation .

Comparison with Similar Compounds

PROTAC CDK2/9 Degrader-1 is unique in its dual-targeting capability. Similar compounds include:

    Palbociclib: A selective inhibitor of CDK4 and CDK6, used in the treatment of breast cancer.

    Abemaciclib: Another CDK4/6 inhibitor with antitumor activity.

    Ribociclib: A CDK4/6 inhibitor used in combination with hormone therapy for breast cancer treatment.

    Dinaciclib: A CDK inhibitor targeting CDK1, CDK2, CDK5, and CDK9

Compared to these compounds, this compound offers the advantage of targeted protein degradation, which can lead to more effective and sustained inhibition of CDK2 and CDK9 activity.

Properties

IUPAC Name

N-[4-[[4-[4-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethylamino]-4-oxobutanoyl]piperazin-1-yl]methyl]phenyl]-4-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H41N13O7/c54-30(42-15-14-41-27-3-1-2-25-33(27)40(60)53(39(25)59)29-8-9-31(55)49-37(29)57)10-11-32(56)52-18-16-51(17-19-52)21-23-4-6-24(7-5-23)47-38(58)34-28(20-46-50-34)48-36-26-12-13-43-35(26)44-22-45-36/h1-7,12-13,20,22,29,41H,8-11,14-19,21H2,(H,42,54)(H,46,50)(H,47,58)(H,49,55,57)(H2,43,44,45,48)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRYMZSSAIDEFEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCNC(=O)CCC(=O)N4CCN(CC4)CC5=CC=C(C=C5)NC(=O)C6=C(C=NN6)NC7=NC=NC8=C7C=CN8
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H41N13O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

815.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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